molecular formula C7H11IN2 B1523673 1-Butyl-4-iodo-1H-pyrazole CAS No. 918487-10-2

1-Butyl-4-iodo-1H-pyrazole

Cat. No. B1523673
CAS RN: 918487-10-2
M. Wt: 250.08 g/mol
InChI Key: QPURVXUEGIIVDN-UHFFFAOYSA-N
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Description

“1-Butyl-4-iodo-1H-pyrazole” is a chemical compound that is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of “1-Butyl-4-iodo-1H-pyrazole” is C7H11IN2 . The structure of pyrazole derivatives is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate”, is a liquid . The molecular weight of “1-Butyl-4-iodo-1H-pyrazole” is 250.080 Da .

Scientific Research Applications

Synthesis of Heterobiaryls

1-Butyl-4-iodo-1H-pyrazole: can be used as an intermediate in the indium-mediated synthesis of heterobiaryls. Heterobiaryls are compounds that contain two different aromatic rings which can be crucial in pharmaceuticals and organic materials .

Iodination Reactions

This compound undergoes further iodination to yield di-iodo and tri-iodo pyrazole derivatives. These reactions are important for creating more complex molecules that could have potential applications in medicinal chemistry .

Biological Activity

Pyrazoles are known to be a core structure in various biologically active compounds. While specific activities for 1-Butyl-4-iodo-1H-pyrazole are not detailed, related pyrazole compounds have been studied for their potential anti-cancer properties .

Safety and Hazards

Pyrazole derivatives can be toxic if swallowed. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “1-Butyl-4-iodo-1H-pyrazole” could involve further exploration of its potential applications in various fields of science.

properties

IUPAC Name

1-butyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPURVXUEGIIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681995
Record name 1-Butyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-iodo-1H-pyrazole

CAS RN

918487-10-2
Record name 1-Butyl-4-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918487-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-iodopyrazole (0.3 g, 1.55 mmol) and 60% NaH (0.08 g, 2 mmol) in anhydrous THF (1 ml) butyl bromide (0.5 ml) was added and the mixture was stirred overnight at 70° C. The mixture was quenched with saturated NH4Cl and extracted with EtOAc (50 ml). The organic layer was washed with H2O, dried over MgSO4 and filtered. The filtrate was distilled off and the residue was dried in vacuo to give 1-butyl-4-iodo-1H-pyrazole (0.39 g, 100%), as colourless oil. 1H NMR (CDCl3) 7.47 (s, 1H); 7.39 (s, 1H); 4.09 (t, 2H, J=7.14 Hz); 1.85-1.75 (m, 2H); 1.35-1.23 (m, 2H); 0.91 (t, 3H, J=7.32 Hz). To a stirred solution of the above product (0.36 g, 1.44 mmol) in anhydrous THF (0.5 ml) 2M iPrMgCl in THF (2 ml) was added at 0° C. and after warming up to room temperature anhydrous DMF (1 ml) was added to it. This was stirred for 1 h at room temperature, than quenched with saturated NH4Cl and extracted with EtOAc (30 ml). The organic layer was washed with H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give 1-butyl-1H-pyrazole-4-carbaldehyde (0.27 g; 100%), as pale oil. 1H NMR (CDCl3) 9.82 (s, 1H); 7.93 (s, 1H); 7.89 (s, 1H); 4.13 (t, 2H, J=7.11 Hz); 1.9-1.8 (m, 2H); 1.4-1.22 (m, 2H); 0.92 (t, 3H, J=7.29 Hz). To a stirred solution of above aldehyde (0.22 g, 1.44 mmol) in the mixture of dioxane and H2O (15 ml:3 ml) KMnO4 (0.25 g; 1.58 mmol) was added over a period of 30 min. The mixture was evaporated to dryness and the residue was treated in the mixture of EtOAc and MeOH (20 ml: 5 ml) and filtered through Celite pad. The filtrate was evaporated to dryness to give the title compound (0.24 g; 100%), as creamy crystalline solid. 1H NMR (CDCl3) 7.8 (s, 1H); 7.56 (b, 1H); 4.05 (b, 2H); 1.7 (b, 2H); 1.18 (b, 2H); 0.83 (b, 3H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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